molecular formula C15H16OSe B12514494 Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- CAS No. 820963-17-5

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-

Cat. No.: B12514494
CAS No.: 820963-17-5
M. Wt: 291.26 g/mol
InChI Key: YRLFYMCRKQUWIX-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms and the presence of a methylseleno group, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent steps include the introduction of the methylseleno group and the phenyl group through substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency. The purification process is also crucial, often involving chromatography techniques to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group typically yields selenoxide, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- involves its interaction with molecular targets through its reactive functional groups. The methylseleno group can undergo redox reactions, influencing the compound’s overall reactivity. The phenyl group can participate in π-π interactions with aromatic systems, enhancing binding affinity to specific targets. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]oct-7-ene: Lacks the methylseleno and phenyl groups, resulting in different reactivity and applications.

    Bicyclo[4.2.0]oct-7-en-2-one: Similar core structure but without the methylseleno and phenyl groups.

    Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Another bicyclic compound with different substituents, leading to distinct chemical properties.

Uniqueness

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- is unique due to the presence of both the methylseleno and phenyl groups. These groups impart specific reactivity and potential applications that are not observed in similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

820963-17-5

Molecular Formula

C15H16OSe

Molecular Weight

291.26 g/mol

IUPAC Name

8-methylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C15H16OSe/c1-17-15-13(10-6-3-2-4-7-10)11-8-5-9-12(16)14(11)15/h2-4,6-7,11,14H,5,8-9H2,1H3

InChI Key

YRLFYMCRKQUWIX-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3

Origin of Product

United States

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